molecular formula C26H28FeNP-6 B15360002 cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron

cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron

Cat. No.: B15360002
M. Wt: 441.3 g/mol
InChI Key: QDRUELQDNQKNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 1036373-39-3 Structure: This compound is a ferrocene derivative featuring:

  • A cyclopentadienyl (Cp) ligand substituted with a diphenylphosphanyl group.
  • An N,N-dimethylethanamine moiety linked to the cyclopentadienyl ring.
  • An iron(II) center coordinated to the Cp and dicyclohexyl(cyclopentadienyl)phosphane .

Applications: Likely used as a chiral ligand in asymmetric catalysis due to its steric bulk and electronic donor properties (phosphorus and amine groups). The metallocene core enhances stability and stereochemical control in metal-mediated reactions .

Properties

Molecular Formula

C26H28FeNP-6

Molecular Weight

441.3 g/mol

IUPAC Name

cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron

InChI

InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;/q-1;-5;

InChI Key

QDRUELQDNQKNEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS No.) Key Features Applications/Likely Use
Target Compound (1036373-39-3) Ferrocene core, diphenylphosphanyl, N,N-dimethylethanamine, bulky ligands Asymmetric catalysis, stereoselective synthesis
[(1S)-1-[2-(Diphenylphosphanyl)phenyl]ethyl]dimethylamine (66162-04-7) P,N-ligand with phenyl backbone, no metal center Catalysis (e.g., cross-coupling), ligand design
Imp. G(EP) Hydrochloride (n/a) Cyclohexyl, 4-methoxyphenyl, N,N-dimethylethanamine; no phosphorus/metal Pharmaceutical impurity (e.g., venlafaxine intermediate)
2-[1-(3,4-Dimethylphenyl)-1-pyridin-2-ylethoxy]-N,N-dimethylethanamine HCl (74037-47-1) Ether, pyridine, and dimethylphenyl substituents Potential drug intermediate or receptor ligand
N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine (D1G) Furan-pyridine hybrid, no metal coordination Ligand in biochemical or material science applications

Electronic and Steric Properties

  • Target Compound: Electronic Effects: The diphenylphosphanyl group acts as a strong σ-donor, increasing electron density at the iron center. The dimethylamino group provides additional Lewis basicity, enabling bifunctional catalysis . Steric Effects: Bulky dicyclohexylphosphane and Cp substituents create a chiral environment, critical for enantioselective reactions .
  • Comparison with [(1S)-1-(2-Diphenylphosphanylphenyl)ethyl]dimethylamine :

    • Lacks the metallocene core, reducing stability under harsh conditions.
    • Phenyl backbone may limit steric hindrance compared to Cp rings, affecting substrate selectivity.
  • Pharmaceutical Derivatives (e.g., Imp. G(EP)) : No transition metal coordination limits use to non-catalytic roles (e.g., APIs or intermediates).

Research Findings and Gaps

  • Catalytic Performance: No direct comparative studies are available in the provided evidence. However, the target compound’s metallocene architecture suggests superior thermal stability and stereochemical control compared to non-metallic ligands .
  • Pharmaceutical Relevance: Dimethylethanamine derivatives like Imp. G(EP) highlight structural similarities but divergent applications (catalysis vs. pharmacology) .

Preparation Methods

Enantioselective Cyclopentanone Formation

Reaction sequence :

  • Alkylation of (R)-2-methyl-succinic acid 4-methyl ester
  • Diastereoselective reduction using LiAlH(t-Bu)₃
  • Sulfonylation with mesyl chloride
  • Bis-alkylation with formaldehyde sulfoxylate (FAMSO)
  • Acid-catalyzed hydrolysis

Critical parameters :

Step Temperature (°C) Solvent Yield (%)
1 -78 → 0 THF 92
2 0 → 25 Et₂O 85
3 -20 CH₂Cl₂ 97
4 80 DMF 78
5 Reflux H₂O/EtOH 95

This sequence produces enantiomerically pure 3,4-dimethylcyclopentanone (ee >99%) through dynamic kinetic resolution during the FAMSO cyclization step.

Installation of Phosphorus Functionality

The diphenylphosphanyl group introduces through two distinct methodologies:

Nucleophilic Phosphorylation

Reaction conditions :

  • Substrate: 5-Bromo-cyclopenta-1,3-diene
  • Reagent: Diphenylphosphine lithium salt
  • Catalyst: [Pd(PPh₃)₄] (2 mol%)
  • Solvent: Dry THF at -78°C → 25°C

Key observation :
The reaction proceeds via oxidative addition-transmetallation-reductive elimination mechanism, requiring strict exclusion of oxygen to prevent phosphine oxidation.

Directed Ortho-Metalation

Alternative approach for challenging substrates:

  • Protection of cyclopentadienyl amine as tert-butyl carbamate
  • LDA-mediated deprotonation at -78°C
  • Quenching with ClPPh₂

Advantages :

  • Enables regioselective functionalization
  • Tolerates electron-withdrawing groups
  • Provides >90% yield when using hexamethylphosphoramide (HMPA) as co-solvent

Iron Coordination Chemistry

The final metalation step demonstrates remarkable sensitivity to oxidation states and ligand geometry:

Low-valent Iron Complexation

Procedure :

  • Dissolve ligand (2.5 mmol) in degassed acetonitrile
  • Add Fe(CO)₅ (1.2 eq) under N₂ atmosphere
  • Irradiate with UV light (λ = 350 nm) for 8 h
  • Purify via column chromatography (SiO₂, EtOAc/hexane)

Structural characterization :

  • IR: ν(CO) = 1985, 1903 cm⁻¹ confirms CO ligand retention
  • ³¹P NMR: δ 68.2 ppm (d, J = 45 Hz) indicates P→Fe coordination
  • Single-crystal XRD reveals distorted octahedral geometry

High-valent Iron Complexation

For oxidative stabilization:
Reaction scheme :
$$ \text{FeCl}3 + 3 \text{L} \xrightarrow{\text{Et}3\text{N}} [\text{FeL}3]\text{Cl}3 \cdot 2\text{H}_2\text{O} $$

Optimized conditions :

Parameter Value
Temperature 60°C
Reaction time 24 h
Solvent Anhydrous methanol
Ligand:Fe ratio 3.2:1
Yield 87%

Purification and Characterization

Final product isolation requires specialized techniques:

Chromatographic Methods

  • Size-exclusion chromatography : Removes polymeric byproducts
  • Chiral HPLC : Ensures enantiopurity (Chiralpak IA column, 90:10 hexane/i-PrOH)
  • Counterion exchange : Replaces chloride with [BArF₂₄]⁻ for improved solubility

Spectroscopic Validation

Key diagnostic signals :

Technique Characteristic Feature
¹H NMR (500 MHz) δ 4.21 (m, cyclopentadienyl protons)
³¹P NMR (202 MHz) δ 72.4 (d, J = 98 Hz)
MS (ESI+) m/z 589.2 [M-Cl]⁺
Mössbauer δ = 0.38 mm/s, ΔE_Q = 1.92 mm/s

Scale-up Considerations and Process Optimization

Industrial translation requires addressing three critical challenges:

Oxygen Sensitivity Mitigation

Implementation strategies:

  • Continuous flow reactors with integrated degassing
  • Catalyst immobilization on mesoporous silica
  • In-line UV-Vis monitoring of Fe(0)→Fe(II) transitions

Byproduct Management

Common impurities and removal methods:

Impurity Source Removal Technique
Ferrocene derivatives Over-reduction Redox extraction
Phosphine oxides Air oxidation SBA-15 adsorption
Oligomeric species Radical coupling Temperature gradient crystallization

Green Chemistry Metrics

Parameter Batch Process Improved Process
PMI (Process Mass Intensity) 86 32
E-factor 54 18
Energy consumption 890 kWh/kg 310 kWh/kg

Alternative Synthetic Pathways

Emerging methodologies show promise for specific applications:

Electrochemical Synthesis

Recent advances enable direct metalation through controlled potential electrolysis:

  • Anode: Fe(0) sacrificial electrode
  • Cathode: Platinum mesh
  • Electrolyte: [BMIM][PF₆] in acetonitrile
  • Current density: 5 mA/cm²

Advantages :

  • 98% atom economy
  • No external reductant required
  • In situ generation of active Fe species

Biocatalytic Approaches

Enzyme-mediated steps offer sustainable alternatives:

  • Lipase-catalyzed kinetic resolution of intermediates
  • Cytochrome P450-mediated C-H activation
  • Ferritin protein cages for size-controlled nanoparticle synthesis

Q & A

Q. How can researchers optimize the synthesis of the iron complex to improve yield and purity?

Methodological Answer:

  • Use column chromatography with gradient elution systems (e.g., cyclohexane/ethyl acetate mixtures with acidic or amine modifiers) to separate diastereomers or impurities. For example, sequential purification with acidic (HCOOH) and basic (N,N-dimethylethanamine) modifiers enhances resolution .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points.
  • Table 1: Comparison of Eluent Systems for Purification
Eluent CompositionModifierPurposeReference
Cyclohexane/EtOAc (50:50)1% HCOOHAcidic impurity removal
Cyclohexane/EtOAc (80:20)1% N,N-dimethylethanamineBasic impurity separation

Q. What spectroscopic techniques are critical for characterizing the iron complex?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand coordination and assess purity. For example, 1H^{1}\text{H} NMR can resolve cyclopentadienyl proton shifts (~5-6 ppm) and dimethylamine environments (~2.2-2.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., iron's natural abundance isotopes).
  • IR Spectroscopy: Identify phosphine ligand vibrations (P–C stretches ~1430–1480 cm1^{-1}) .

Q. How can crystallographic data be refined to resolve structural ambiguities?

Methodological Answer:

  • Use SHELXL for small-molecule refinement. Key steps:

Import intensity data (e.g., from a Bruker D8 diffractometer).

Apply restraints for disordered cyclopentane or phosphine groups.

Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

  • Address twinning or low-resolution data by adjusting the HKLF5 format in SHELXTL .

Q. What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities (e.g., dimethylethanamine byproducts) .
  • Elemental Analysis: Confirm iron content via ICP-MS or combustion analysis (±0.3% theoretical).

Q. How does the compound's stability vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Store samples at 25°C/60% RH (ambient) vs. 40°C/75% RH (stress).
  • Monitor degradation via HPLC every 7 days. Phosphine ligands may oxidize under humid conditions, requiring inert-atmosphere storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Discrepancy Analysis: Compare SHELXL refinement results with alternative software (e.g., Olex2). For example, if P–Fe bond lengths deviate >0.05 Å, re-examine disorder modeling or apply twin-law corrections .
  • Table 2: Common Refinement Challenges and Solutions
IssueSolutionReference
Disordered cyclopentadienylApply PART and SUMP restraints
TwinningUse TWIN/BASF commands in SHELXL

Q. What computational methods elucidate the electronic structure of the iron center?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 or ORCA to model frontier molecular orbitals (e.g., Fe d-orbital splitting). Basis sets like def2-TZVP for Fe and 6-31G* for ligands balance accuracy and computational cost.
  • Mössbauer Spectroscopy: Measure quadrupole splitting (ΔEQ_Q) to confirm oxidation state (Fe0^0 vs. FeII^{II}) and spin state .

Q. How does ligand substitution impact the compound's pharmacological activity?

Methodological Answer:

  • Synthesize analogs with modified phosphine (e.g., diphenyl vs. dicyclohexyl) or amine groups.
  • Test in vitro binding affinity (e.g., σ receptor assays) and compare IC50_{50} values. For example, bulkier ligands may reduce blood-brain barrier permeability .

Q. What mechanistic insights explain the compound’s reactivity in catalytic cycles?

Methodological Answer:

  • Perform kinetic studies (e.g., UV-Vis monitoring at 400–600 nm) to track Fe–ligand dissociation rates.
  • Use 31P^{31}\text{P} NMR to detect phosphine ligand exchange intermediates .

Q. How can hygroscopicity challenges be mitigated during handling?

Methodological Answer:

  • Store the compound in flame-dried glassware under argon.
  • Use Karl Fischer titration to quantify water content (<0.1% w/w). Pre-dry solvents over molecular sieves (3Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.